molecular formula C12H15NO B13307419 6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one

6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one

Katalognummer: B13307419
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: FFFKFAKNTAKHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound featuring a quinoline core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:

    Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)

    Solvent: Typically an alcohol such as ethanol or methanol

    Temperature: Moderate heating (50-100°C) to facilitate cyclization

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroquinoline alcohols

    Substitution: Halogenated or nitrated tetrahydroquinoline derivatives

Wissenschaftliche Forschungsanwendungen

6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stable ring structure and reactivity.

Wirkmechanismus

The mechanism of action of 6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Propan-2-YL)-1,2,3,4-tetrahydroquinolin-4-one is unique due to its specific quinoline core structure, which imparts distinct chemical reactivity and potential biological activities

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

6-propan-2-yl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C12H15NO/c1-8(2)9-3-4-11-10(7-9)12(14)5-6-13-11/h3-4,7-8,13H,5-6H2,1-2H3

InChI-Schlüssel

FFFKFAKNTAKHST-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)NCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.